REACTION_CXSMILES
|
[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[CH2:3][C:2]1=[O:10].CO[CH2:13][Cl:14].Cl[Sn](Cl)(Cl)Cl>C(Cl)Cl>[Cl:14][CH2:13][C:8]1[CH:7]=[CH:6][C:5]2[O:1][C:2](=[O:10])[CH2:3][C:4]=2[CH:9]=1
|
Name
|
|
Quantity
|
7.45 mmol
|
Type
|
reactant
|
Smiles
|
O1C(CC2=C1C=CC=C2)=O
|
Name
|
|
Quantity
|
9.31 mmol
|
Type
|
reactant
|
Smiles
|
COCCl
|
Name
|
SnCl4
|
Quantity
|
15 mmol
|
Type
|
reactant
|
Smiles
|
Cl[Sn](Cl)(Cl)Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 0° C.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
carefully quenched with saturated sodium bicarbonate
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted (2×EtOAc)
|
Type
|
WASH
|
Details
|
the organics were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were then dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The crude residue was chromatographed on silica gel using 20% EtOAc in hexanes as the eluant
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |